molecular formula C20H25N3O5S B4556750 N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-isopropyl-N~2~-(4-methoxyphenyl)glycinamide

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-isopropyl-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B4556750
M. Wt: 419.5 g/mol
InChI Key: DHKMHPZWWODUAY-UHFFFAOYSA-N
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Description

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-isopropyl-N~2~-(4-methoxyphenyl)glycinamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.15149208 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

N2-{[4-(acetylamino)phenyl]sulfonyl}-N1-isopropyl-N2-(4-methoxyphenyl)glycinamide and related compounds have been investigated for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including aqueous humor secretion within the eye. Studies have identified compounds with strong CA inhibitory properties, showing potential as topically acting antiglaucoma agents. These inhibitors demonstrated effective intraocular pressure (IOP) lowering in animal models, with some compounds outperforming clinically used sulfonamides like dorzolamide and brinzolamide (Winum et al., 2004). Another study explored arenesulfonyl-2-imidazolidinones, incorporating various moieties, as potential CA inhibitors. While exhibiting micromolar inhibition constants against CA isoenzymes, these compounds highlighted the diverse chemical scaffolds that can be utilized to target CA activity (Abdel-Aziz et al., 2015).

Anticancer Research

In the realm of cancer research, compounds like N2-{[4-(acetylamino)phenyl]sulfonyl}-N1-isopropyl-N2-(4-methoxyphenyl)glycinamide have been part of studies to understand their mechanism of action and potential as anticancer agents. For instance, the stability and degradation pathways of related sulfonamide compounds have been extensively studied to optimize their therapeutic efficacy and stability under physiological conditions, which is crucial for their potential application in cancer treatment (Pretzer & Repta, 1987).

Neuropharmacology and Cognitive Enhancement

Research has also delved into aryl sulfonamide derivatives for their potential in neuropharmacological applications, particularly as 5-HT₆ receptor antagonists. These compounds have shown promising results in enhancing cognition and offering neuroprotective benefits, making them potential candidates for treating cognitive disorders (Nirogi et al., 2012).

Bone Health and Osteoporosis Treatment

A novel study investigated the osteoclast inhibitory activity of certain sulfonamide compounds, identifying them as potential therapeutic agents for conditions like osteoporosis. These compounds, by inhibiting osteoclast differentiation, may prevent excessive bone resorption, a key factor in osteoporosis, showcasing the broader therapeutic potential of sulfonamide derivatives in bone health management (Cho et al., 2020).

Properties

IUPAC Name

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-14(2)21-20(25)13-23(17-7-9-18(28-4)10-8-17)29(26,27)19-11-5-16(6-12-19)22-15(3)24/h5-12,14H,13H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKMHPZWWODUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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